2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride

amino acid salt forms aqueous solubility formulation science

2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride (CAS 1691615-98-1) is the hydrochloride salt of α-(hydroxymethyl)serine (HmS), a non-proteinogenic α,α-disubstituted serine derivative in which the α-hydrogen of serine is replaced by a hydroxymethyl group. This compound belongs to the family of Cα-tetrasubstituted amino acids that function as helix-stabilizing residues in peptide design, enhanced metal chelators, and building blocks for antibiotic and inhibitor scaffolds.

Molecular Formula C4H10ClNO4
Molecular Weight 171.58 g/mol
CAS No. 1691615-98-1
Cat. No. B6227739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride
CAS1691615-98-1
Molecular FormulaC4H10ClNO4
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC(C(CO)(C(=O)O)N)O.Cl
InChIInChI=1S/C4H9NO4.ClH/c5-4(1-6,2-7)3(8)9;/h6-7H,1-2,5H2,(H,8,9);1H
InChIKeyXCISODFFSWBEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic Acid Hydrochloride (CAS 1691615-98-1) Procurement & Selection Guide


2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride (CAS 1691615-98-1) is the hydrochloride salt of α-(hydroxymethyl)serine (HmS), a non-proteinogenic α,α-disubstituted serine derivative in which the α-hydrogen of serine is replaced by a hydroxymethyl group [1]. This compound belongs to the family of Cα-tetrasubstituted amino acids that function as helix-stabilizing residues in peptide design, enhanced metal chelators, and building blocks for antibiotic and inhibitor scaffolds [2]. As with other amino acid-derived hydrochloride salts, the HCl counterion provides markedly improved aqueous solubility relative to the zwitterionic free base form (CAS 17149-11-0), a critical consideration for solution-phase peptide synthesis, biochemical assays, and pharmaceutical salt-form screening [3].

Why 2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic Acid HCl Cannot Be Replaced by Generic In-Class Analogs


The α,α-disubstitution pattern at the Cα carbon fundamentally differentiates this compound from canonical amino acids such as serine (Cα-monosubstituted) and even from other quaternary amino acids like α-methylserine [1]. The presence of two hydroxymethyl arms endows unique metal-chelating capacity: HmS-containing oligopeptides exhibit copper(II) stability constants up to four orders of magnitude higher than comparable oligoalanine peptides, an effect not achievable with serine or α-methylserine [2]. Furthermore, the sterically hindered quaternary center dictates specific coupling chemistry requirements in solid-phase peptide synthesis; HATU-mediated activation proves decisively superior to fluoride or PyBroP/DMAP methods for the O,O-isopropylidene-protected derivative [3]. These structural and functional properties are intrinsic to the HmS scaffold regardless of salt form, but the hydrochloride salt is the practical form for delivering soluble, stoichiometrically defined HmS in aqueous and polar organic media.

Quantitative Selection Evidence: 2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic Acid HCl Differentiation Data


Aqueous Solubility of the Hydrochloride Salt vs. Zwitterionic Free Base

The free base zwitterionic form of α-hydroxymethylserine (CAS 17149-11-0) demonstrates water solubility of at least 25 mg/mL (approximately 185 mM), while the hydrochloride salt (CAS 1691615-98-1) benefits from the well-established class-level enhancement in aqueous solubility conferred by HCl salt formation for amino acids [1]. Amine hydrochloride salts of amino acids typically exhibit 2- to 10-fold solubility increases relative to their free base zwitterions in water, a property critical for reproducible dissolution in biochemical assay buffers and peptide coupling reactions [2]. The hydrochloride form also provides a single, defined protonation state (protonated amine, neutralized carboxylate-hydrochloride counterion pair) versus the pH-dependent equilibrium of the zwitterionic free base, simplifying stoichiometric calculations for solution-phase applications [3].

amino acid salt forms aqueous solubility formulation science

Copper(II) Complex Stability Constants: HmS-Containing vs. Oligoalanine Peptides

α-Hydroxymethylserine (HmS) residues, when incorporated into oligopeptide sequences, increase the stability constants of copper(II) complexes by nearly four orders of magnitude (log K* enhancement) compared to homooligopeptides such as oligoalanine [1]. In the deltakephalin system, protonation-corrected stability constants (log K*) of 4N copper(II) complexes were measured at −22.55 for deltakephalin (Tyr-D-Thr-Gly-Phe-Leu-Thr) compared to −21.15 for the derivative containing HmS in the second and sixth positions (Tyr-HmS-Gly-Phe-Leu-HmS), representing a significant stabilization of the 4N coordination mode [1]. The HmS-His dipeptide forms complexes with Cu(II), Ni(II), and Zn(II) that are considerably more stable than those of Gly-His or Ala-His dipeptides, with tetrameric Cu4H−8L4 and Ni4H−8L4 species observed [2]. These effects are attributed to indirect stabilization via hydrogen-bonding interactions involving the hydroxymethyl side chains rather than direct metal-hydroxyl coordination [1].

metal chelation copper(II) complexes stability constants metallopeptides

HATU vs. Fluoride/PyBroP Coupling Efficiency for Sterically Hindered HmS(Ipr) Dipeptide Synthesis

In the synthesis of sterically hindered dipeptides bearing a C-terminal O,O-isopropylidene-protected HmS residue (HmS(Ipr)), the HATU coupling reagent demonstrated the highest efficiency compared with fluoride activation and PyBroP/DMAP methods [1]. The HATU method similarly outperformed fluoride activation in the solid-phase assembly of HmS homo-sequences [1]. This superiority is critical because HmS-derived peptides are prone to diketopiperazine (DKP) formation during Fmoc deprotection from dipeptides with C-terminal HmS or HmS(Ipr) residues, a side reaction that precludes C→N elongation [1]. Successful synthetic protocols developed include the 2+1 condensation using mixed anhydride activation (preserving optical integrity) and the use of 2-chlorotrityl resin, which sterically suppresses undesired DKP cleavage; this resin also enables mild cleavage conditions (AcOH/TFE/DCM) that preserve the acid-sensitive isopropylidene protection and minimize N→O-acyl migration [1][2].

solid-phase peptide synthesis HATU coupling sterically hindered amino acids

HmS vs. Aib in Vitamin D Receptor-Coactivator Inhibitory Peptides (IC50 Comparison)

In a series of stapled helical heptapeptides designed as vitamin D receptor (VDR)-coactivator interaction inhibitors (DPI-01 through DPI-10), the peptide DPI-08—incorporating hydroxymethylserine (Hms) as the α,α-disubstituted amino acid—exhibited an IC50 of 3.2 μM in a receptor cofactor assay [1]. This compound outperformed other analogs in the series, including those bearing α-aminoisobutyric acid (Aib) as the helix-stabilizing residue, demonstrating that HmS provides a functionally meaningful alternative to Aib for helix stabilization in bioactive short peptides while simultaneously increasing hydrophilicity—a dual advantage relevant for bioavailability optimization [1][2]. The enhanced hydrophilicity of HmS relative to Aib derives from the additional hydroxyl group in the side chain, which contributes hydrogen-bonding capacity and improved aqueous compatibility without compromising the φ/ψ dihedral angle restriction that stabilizes helical conformations [2].

vitamin D receptor stapled peptides helical stabilization coactivator inhibition

HmSer vs. Valine in Sunflower Trypsin Inhibitor (SFTI-1) P1 Position: Selective Trypsin Inhibition

In structure-activity studies of the sunflower trypsin inhibitor SFTI-1, replacement of the P1 position residue with α-hydroxymethylserine (HmSer) produced potent inhibitors of bovine β-trypsin, whereas the corresponding [Val5]SFTI-1 analog was practically inactive [1]. All synthesized HmSer- and HmVal-containing SFTI-1 analogs inhibited bovine β-trypsin and human leukocyte elastase, but the [Val5]SFTI-1 analog lacking the α-hydroxymethyl functionality showed negligible activity [1][2]. This stark difference demonstrates that the additional hydroxyl group provided by the HmSer side chain is critical for productive interaction at the S1 specificity pocket of trypsin-like serine proteases, mimicking the hydrogen-bonding contribution of the native P1 serine hydroxyl in natural substrate-enzyme complexes [1].

serine protease inhibition SFTI-1 trypsin substrate specificity

Biosynthetic vs. Chemical Access: Enzymatic HmS Production from D-Serine

The enzyme CirH, a glycine/serine hydroxymethyltransferase homolog from the cirratiomycin biosynthetic gene cluster in Streptomyces cirratus, catalyzes the in vitro synthesis of α-(hydroxymethyl)serine directly from D-serine [1]. This enzymatic route provides a biosynthetic alternative to multi-step chemical synthesis, which typically requires cupric ion-mediated condensation of serine and formaldehyde in alkaline solution or multi-step protection/deprotection strategies [2][3]. The discovery of this biosynthetic pathway expands the toolkit for chemoenzymatic production of α-hydroxymethylserine and validates the biological relevance of this non-proteinogenic amino acid as a genuine secondary metabolite building block found in the antibiotic cirratiomycin [1][4].

biosynthesis nonribosomal peptide synthetase cirratiomycin enzymatic synthesis

Optimal Application Scenarios for 2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic Acid Hydrochloride Procurement


Solid-Phase Peptide Synthesis of Helix-Stabilized Bioactive Peptides

Researchers synthesizing stapled or conformationally constrained peptides for nuclear receptor targeting (e.g., VDR-coactivator inhibitors) should procure this hydrochloride salt as the starting material for Fmoc-HmS(Ipr)-OH derivative preparation. DPI-08, a HmS-containing heptapeptide, achieved IC50 = 3.2 μM against VDR-coactivator interactions, validating HmS as a functional helix-stabilizing residue [1]. The hydrochloride form provides soluble, stoichiometrically defined HmS for Fmoc protection and subsequent HATU-mediated solid-phase coupling—the method proven superior to fluoride and PyBroP/DMAP activation for the sterically hindered HmS(Ipr) residue [2].

Metallopeptide Design Requiring Enhanced Cu(II)/Ni(II) Coordination Stability

Investigators designing metal-binding peptides for catalysis, metal sensing, or antimicrobial applications should select HmS-containing sequences. Incorporation of HmS residues increases Cu(II) complex stability constants by approximately four orders of magnitude relative to oligoalanine peptides, with protonation-corrected log K* values of −21.15 for HmS-containing deltakephalin analogs versus −22.55 for the parent peptide [1]. The hydrochloride salt facilitates dissolution in aqueous buffers for potentiometric and spectroscopic characterization of metal-binding properties.

Serine Protease Inhibitor Engineering with P1 Hydroxyl Mimicry

Peptide chemists developing trypsin or elastase inhibitors should utilize this compound to access HmSer-bearing inhibitor analogs. In the SFTI-1 scaffold, [HmSer5]SFTI-1 retains potent bovine β-trypsin inhibitory activity while [Val5]SFTI-1 is practically inactive, demonstrating that the α-hydroxymethyl group provides essential hydrogen-bonding mimicry of the native serine hydroxyl at the P1 specificity pocket [1]. The hydrochloride salt enables direct incorporation into Fmoc-based SPPS workflows without solubility limitations.

Chemoenzymatic and Biosynthetic Pathway Engineering Studies

Laboratories investigating nonribosomal peptide biosynthesis or seeking scalable HmS production should consider this compound as an analytical reference standard. The CirH enzyme from Streptomyces cirratus has been demonstrated to synthesize α-(hydroxymethyl)serine from D-serine in vitro, offering a validated enzymatic route to this non-proteinogenic amino acid [1]. The hydrochloride salt provides a defined physical form for HPLC calibration, NMR characterization, and enzyme activity assays supporting biosynthetic pathway optimization.

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